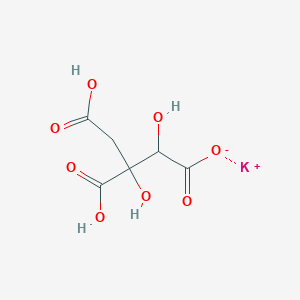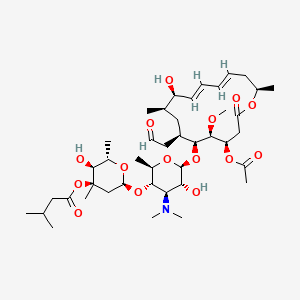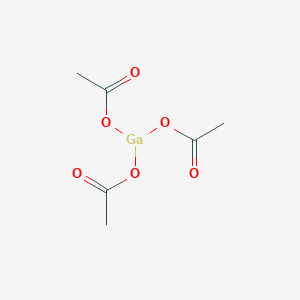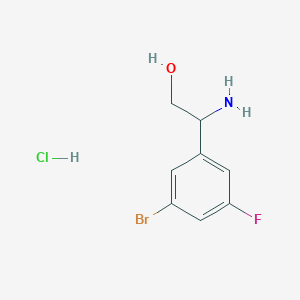![molecular formula C14H17ClN2O3 B13830189 N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(2-Chloropropanoyl)phenyl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-[4-(4-Bromophenyl)thiazol-2-yl]-2-chloroacetamide: Contains a thiazole ring instead of a morpholine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloroacetyl and morpholinyl groups, which confer distinct reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C14H17ClN2O3 |
|---|---|
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)-5-morpholin-4-ylphenyl]acetamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-10(18)16-13-8-11(17-4-6-20-7-5-17)2-3-12(13)14(19)9-15/h2-3,8H,4-7,9H2,1H3,(H,16,18) |
Clave InChI |
OUNPVDKHTZLXHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N2CCOCC2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




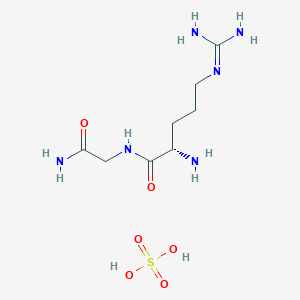
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
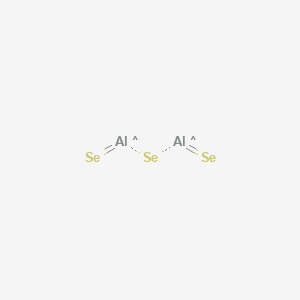
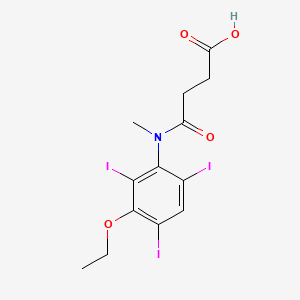
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
